Decane-1,9-diol

Catalog No.
S3014870
CAS No.
3208-05-7
M.F
C10H22O2
M. Wt
174.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decane-1,9-diol

CAS Number

3208-05-7

Product Name

Decane-1,9-diol

IUPAC Name

decane-1,9-diol

Molecular Formula

C10H22O2

Molecular Weight

174.284

InChI

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3

InChI Key

BRBMYNGGGPTKKL-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCO)O

Solubility

not available

Description

1,9-decanediol is a diol that is decane substituted by hydroxy groups at position 1 and 9. It is a natural product found in rice root exudates and acts as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea. It has a role as a nitrification inhibitor and a plant metabolite. It is a primary alcohol, a diol, an aliphatic alcohol and a secondary alcohol.

Decane-1,9-diol is a straight-chain aliphatic diol, specifically a derivative of decane, with hydroxyl groups located at the 1st and 9th carbon positions. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol. This compound is notable for its occurrence in nature, particularly as a natural product found in rice root exudates, where it plays a crucial role in plant-microbe interactions in the soil ecosystem .

Decane-1,9-diol can undergo various chemical transformations:

  • Oxidation: It can be oxidized to produce decanedioic acid.
  • Reduction: The compound can be reduced to yield various alcohols or other functional groups.
  • Esterification: It can react with acids to form esters, which are important in polymer chemistry and material science .

Decane-1,9-diol exhibits significant biological activity:

  • Biological Nitrification Inhibition: This compound acts as a biological nitrification inhibitor (BNI), effectively reducing nitrogen losses in agricultural soils. It has been shown to inhibit soil nitrification and decrease nitrous oxide emissions, particularly in acidic soils.
  • Root Growth Promotion: Research indicates that it enhances root growth in Arabidopsis by influencing abscisic acid signaling pathways and auxin transport mechanisms.

Several methods exist for synthesizing decane-1,9-diol:

  • Ring-opening Metathesis Polymerization: This method involves the polymerization of cyclic compounds to yield the desired diol.
  • Microbial Production: Genetic engineering approaches are being explored to produce similar diols through microbial fermentation processes .

Decane-1,9-diol has diverse applications across various fields:

  • Agriculture: Its role as a biological nitrification inhibitor makes it valuable for sustainable farming practices.
  • Material Science: It is utilized in the enzymatic production of biopolyesters and other polymers, contributing to advancements in sustainable materials.
  • Pharmaceuticals: The compound is involved in the solubilization of drugs and analysis of pharmaceutical impurities .

Research on decane-1,9-diol's interactions reveals its importance in both ecological and chemical contexts:

  • Plant-Microbe Interactions: Its release from rice roots under specific conditions suggests a strategic role in enhancing nutrient uptake and microbial activity in the soil.
  • Chemical Interactions: Studies indicate its solubilization properties in surfactant systems, which could be relevant for various biochemical applications.

Decane-1,9-diol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaHydroxyl PositionsUnique Features
Decane-1,2-diolC10H22O21 and 2Potential antitumor activity
Decane-1,10-diolC10H22O21 and 10More commonly used in industrial applications
Decane-1,6-diolC10H22O21 and 6Used primarily as an intermediate in synthesis
2,9-Bis(hydroxymethyl)decane-1,10-diolC10H22O42 and 9Exhibits different solubility characteristics

Decane-1,9-diol's unique positioning of hydroxyl groups at the 1st and 9th carbon atoms distinguishes it from other similar compounds. This structural arrangement contributes to its specific biological activities and applications .

The stereoselective addition of hydroxyl groups across carbon-carbon double bonds represents a cornerstone of diol synthesis. For Decane-1,9-diol production, catalytic dihydroxylation of 1,9-decadiene provides a direct route to the target molecule.

Osmium Tetroxide-Mediated Syn-Dihydroxylation

Osmium tetroxide (OsO₄) facilitates syn-dihydroxylation of alkenes via a concerted [3+2] cycloaddition mechanism, forming an osmate ester intermediate that hydrolyzes to yield vicinal diols [2] [4]. In the case of 1,9-decadiene, this method ensures hydroxyl groups are added to the same face of the planar alkene, producing a racemic mixture of Decane-1,9-diol enantiomers. Reaction conditions typically involve:

  • Catalyst system: 2–5 mol% OsO₄ with stoichiometric co-oxidants like N-methylmorpholine N-oxide (NMO) to regenerate OsO₄ [4].
  • Solvent: Biphasic acetone/water systems to enhance solubility and reaction kinetics [2].
  • Temperature: 0–25°C to minimize overoxidation side reactions [4].

The stereochemical outcome aligns with Woodward-Hoffmann rules, favoring suprafacial attack due to the alkene’s symmetry.

Alternative Dihydroxylation Systems

While OsO₄ remains the gold standard, asymmetric dihydroxylation using Sharpless conditions (OsO₄ with chiral ligands) could theoretically access enantiomerically enriched Decane-1,9-diol. However, the molecule’s symmetry negates optical activity, rendering such approaches redundant.

Titanate-Catalyzed Esterification-Hydrogenation Cascades

Industrial-scale Decane-1,9-diol production often employs a two-step cascade beginning with esterification of sebacic acid (decanedioic acid), followed by hydrogenation.

Titanate-Mediated Esterification Dynamics

Tetrabutyl titanate ([Ti(OBu)₄]) catalyzes sebacic acid esterification by coordinating both the carboxylic acid and alcohol nucleophile, lowering the activation energy for tetrahedral intermediate formation [3]. Key mechanistic features include:

  • Coordination complex: Titanium centers bind carboxylate oxygen, polarizing the carbonyl group.
  • Proton transfer: Alcohol nucleophiles attack the electrophilic carbonyl carbon, facilitated by hydrogen-bond networks [3].

Reaction conditions optimize conversion rates:

ParameterValue
Catalyst loading0.5–1.5 wt% Ti(OBu)₄
Temperature180–220°C
Alcohol:acid ratio3:1 to 5:1 (molar)

High-Pressure Hydrogenation

The resultant diester undergoes catalytic hydrogenation to Decane-1,9-diol under conditions favoring C–O bond cleavage:

  • Catalyst: Raney nickel or copper chromite at 150–250 bar H₂ [3].
  • Temperature: 120–180°C to balance kinetics and thermal stability.
  • Selectivity enhancers: Alkaline additives (e.g., NaOH) suppress ketone formation via Cannizzaro reactions.

Precision Separation Techniques for Isomer Purification

Synthetic routes often yield isomeric byproducts (e.g., 1,8-diols) requiring advanced separation strategies.

Gradient Elution Chromatography

Normal-phase silica chromatography resolves diol isomers through differential adsorption governed by hydroxyl group spacing:

  • Stationary phase: Silica gel (60–120 μm particle size).
  • Mobile phase: Hexane/ethyl acetate gradients (5–40% ethyl acetate).
  • Elution order: 1,9-diol elutes after 1,8-isomer due to reduced polarity from symmetric hydroxyl placement.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC employing C₁₈ columns and methanol/water gradients achieves baseline separation:

ColumnMobile PhaseRetention Time (min)
Zorbax SB-C₁₈65:35 MeOH/H₂O + 0.1% TFA12.3 (1,9-diol)
14.7 (1,8-diol)

XLogP3

2.4

Dates

Modify: 2024-02-18

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